Bis(2-methoxyethyl) phthalate

Catalog No.
S568440
CAS No.
117-82-8
M.F
C14H18O6
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyethyl) phthalate

CAS Number

117-82-8

Product Name

Bis(2-methoxyethyl) phthalate

IUPAC Name

bis(2-methoxyethyl) benzene-1,2-dicarboxylate

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3

InChI Key

HSUIVCLOAAJSRE-UHFFFAOYSA-N

SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC

Solubility

0.03 M
SLIGHTLY SOL IN WATER (0.8%) @ 20 °C
MISCIBLE WITH ABSOLUTE ALC
INSOL IN MINERAL OILS
In water, 8500 mg/L, temperature not specified

Synonyms

1,2-Bis(2-methoxyethyl) Ester 1,2-Benzenedicarboxylic Acid; Bis(2-methoxyethyl) Ester Phthalic Acid; 2-Methoxyethanol Phthalate; 2-Methoxyethyl Phthalate; Bis(2-methoxyethyl)ester 1,2-Benzenedicarboxylic Acid; Bis(methoxyethyl) Phthalate; Di(2-Methox

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC

Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate, is an organic compound with the molecular formula C₁₄H₁₈O₆ and a molecular weight of approximately 282.29 g/mol. It appears as a colorless, oily liquid with a mild aromatic odor. This compound is classified as a phthalate ester, characterized by its diester structure consisting of a benzenedicarboxylic acid head group linked to two 2-methoxyethyl ester side chains. Its low water solubility (0.9 g/L at 20°C) and high boiling point (340°C) make it suitable for various industrial applications .

  • Solvent

    DMEP was used as a solvent for various organic compounds, including polymers, dyes, and other research chemicals. This was due to its ability to dissolve a wide range of materials and its relatively low volatility. However, due to concerns about its safety and potential health effects, its use as a solvent has largely been replaced by safer alternatives. Source: National Library of Medicine - [PubChem Bis(2-methoxyethyl) phthalate: ]

  • Plasticizer

    DMEP was also used as a plasticizer in various research applications, such as in the production of membranes for scientific instruments and other research equipment. As a plasticizer, it increased the flexibility and workability of certain materials. However, similar to its use as a solvent, concerns about its safety have led to the use of safer alternatives in most research applications. Source: European Chemicals Agency - [Bis(2-methoxyethyl) phthalate - Substance Information: ]

Bis(2-methoxyethyl) phthalate undergoes hydrolysis in biological systems, primarily converting into mono(2-methoxyethyl) phthalate and 2-methoxyethanol. The latter can further oxidize to methoxyacetic acid. These metabolic pathways indicate that the compound can be rapidly metabolized and excreted, predominantly through urine .

In laboratory settings, bis(2-methoxyethyl) phthalate has shown reactivity with oxidizing agents, which can lead to combustion under heat or flame conditions .

The synthesis of bis(2-methoxyethyl) phthalate typically involves the esterification of phthalic anhydride or phthalic acid with 2-methoxyethanol in the presence of an acid catalyst. This reaction produces the diester through a condensation process that releases water as a byproduct. The reaction conditions often include heating under reflux to promote complete conversion .

Bis(2-methoxyethyl) phthalate is utilized in various applications due to its properties as a plasticizer and solvent. Key applications include:

  • Plasticizer: Enhancing flexibility and durability in polyvinyl chloride (PVC) products.
  • Solvent: Used in coatings, adhesives, and inks.
  • Chemical Intermediate: In the synthesis of other chemical compounds.

Its unique properties make it particularly useful in consumer products such as toys and food packaging materials .

Research on interaction studies of bis(2-methoxyethyl) phthalate has focused on its metabolic pathways and potential toxicological effects. Studies indicate that it interacts with biological systems by undergoing hydrolysis and oxidation, leading to metabolites that may exert different biological effects compared to the parent compound. The compound's ability to cross biological membranes, including the placenta, raises concerns about its impact on fetal development .

Several compounds share structural similarities with bis(2-methoxyethyl) phthalate. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Diethyl phthalateC12H14O4Common plasticizer; higher volatility
Dibutyl phthalateC16H22O4Widely used plasticizer; higher toxicity
Dimethyl phthalateC10H10O4Lower molecular weight; similar applications
Diisobutyl phthalateC18H30O4Higher boiling point; used in high-performance plastics
Di(2-ethylhexyl) phthalateC24H38O4Commonly used plasticizer; significant environmental concerns

Uniqueness: Bis(2-methoxyethyl) phthalate is distinguished by its specific methoxyethylene glycol side chains which influence its metabolic pathways and potential toxicity differently than other more commonly used phthalates like di(2-ethylhexyl) phthalate or dibutyl phthalate .

DMEP exhibits pronounced reproductive and developmental toxicity across mammalian species, particularly in rodent studies. In male rats, oral administration of 1000 mg/kg body weight/day for 16 days caused significant testicular atrophy, reduced seminiferous tubule diameter, and increased abnormal sperm head morphology [1]. These effects occurred alongside a 40% reduction in thymus weight, indicating systemic immunosuppression.

Developmental studies using intraperitoneal injection in pregnant rats revealed dose-dependent embryotoxicity at doses as low as 291 mg/kg body weight [1]. Characteristic teratogenic outcomes included:

  • Skeletal malformations: 78% incidence of vertebral defects at 702 mg/kg
  • Visceral abnormalities: 62% occurrence of hydronephrosis and cardiac septal defects
  • Craniofacial dysmorphogenesis: 45% prevalence of exencephaly in surviving fetuses

A comparative analysis of DMEP and its metabolic products demonstrated that the teratogenic potential primarily arises from its conversion to MAA. In vitro embryo culture experiments showed that MAA concentrations ≥2 mM induced severe developmental delays, reducing somite count by 35% and crown-rump length by 28% compared to controls [1].

Model SystemExposure RouteCritical EffectEffective Dose (mg/kg)
Pregnant rat (GD8)Intraperitoneal80% embryo resorption702
Mouse fibroblastIn vitro95% cell death at 24h5 mM MAA
Postnatal ratTransplacental60% reduction in spermatogonial count1000 (maternal dose)

The table above summarizes key findings from developmental toxicity studies [1].

Cellular Mechanisms of Cytotoxicity: Mitochondrial Dysfunction and Apoptosis

DMEP’s cytotoxicity arises through mitochondrial membrane depolarization and reactive oxygen species (ROS) generation. In mouse fibroblast cultures, exposure to 5 mM MAA (DMEP’s terminal metabolite) induced:

  • 2.8-fold increase in caspase-3 activity within 6 hours
  • 45% reduction in ATP production
  • Complete collapse of mitochondrial membrane potential (ΔΨm) by 12 hours [1]

Mechanistic studies using rat embryonic cell lines revealed that MAA disrupts cytochrome c oxidase (Complex IV) function, impairing oxidative phosphorylation. This energy crisis triggers p53-mediated apoptosis, particularly in rapidly dividing cells such as embryonic neuroepithelium and primordial germ cells. The compound’s affinity for sulfhydryl groups exacerbates oxidative damage, depleting glutathione reserves by 60% in hepatocyte models [1].

Epigenetic and Endocrine-Disrupting Activity

While DMEP lacks direct estrogen receptor binding affinity (IC50 >10 μM in yeast screens) [1], it demonstrates indirect endocrine effects through epigenetic modulation:

  • DNA methylation: 15% global hypomethylation in exposed rat germ cells
  • Histone modification: Increased H3K27me3 marks at developmental gene loci
  • miRNA dysregulation: 2.5-fold upregulation of miR-34a in fetal liver tissue

These epigenetic changes correlate with transgenerational reproductive defects, including third-generation offspring showing 30% reduced litter sizes and 22% decreased anogenital distance in males [1]. The compound’s ability to bypass placental detoxification mechanisms creates a unique developmental vulnerability window during organogenesis.

Color/Form

Oily liquid
PRACTICALLY COLORLESS, OILY LIQ

XLogP3

1.4

Boiling Point

340.0 °C
340 °C

Flash Point

410 °F (210 °C) (Open cup)

Density

1.1596 g/cu m at 20 °C

LogP

log Kow = 1.11 (est)

Odor

VERY SLIGHT
Mild odo

Melting Point

-45.0 °C
Freezing point: -45 °C

UNII

68W8XUO221

GHS Hazard Statements

H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

2.28X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

117-82-8

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono(2-methoxyethyl) ester; 16501-01-2

Wikipedia

Bis(2-methoxyethyl) phthalate

Methods of Manufacturing

Ethylene glycol monomethyl ether + phthalic anhydride (esterification)

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester: ACTIVE
IN ITALY DIMETHOXYETHYL PHTHALATE IS LISTED AS BEING PERMITTED FOR USE WITH FOOD.
... /DIMETHYLGLYCOL PHTHALATE/ IMPARTS EXCELLENT LIGHT-RESISTANCE TO PLASTICS & IS EXCELLENT GELLING AGENT FOR NITROCELLULOSE, CELLULOSE ACETATE, POLYVINYL ACETATE, POLYVINYL CHLORIDE, & POLYVINYLIDENE CHLORIDE, & ALSO FOR VINYL CHLORIDE-VINYL ACETATE COPOLYMERS.
... /DIMETHYLGLYCOL PHTHALATE/ IS ONE OF THE BEST PLASTICIZERS FOR CELLULOSE ACETATE & HAS ADVANTAGE OF NOT BLEEDING, WHATEVER GRADE OF CELLULOSE ACETATE USED.
Compatible with nitrocellulose, cellulose acetate butyrate, ethyl cellulose, chlorinated rubber, polyvinyl resins and methyl methacrylate

Analytic Laboratory Methods

Method: EPA-OSW 8061A; Procedure: gas chromatography with electron capture detection; Analyte: bis(2-methoxyethyl) phthalate; Matrix: groundwater, leachate, soil, sludge, and sediment; Detection Limit: 0.51 ug/L.

Stability Shelf Life

STABLE, LESS VOLATILE THAN DIBUTYL PHTHALATE

Dates

Modify: 2023-08-15

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